
N-(5-(2-(Diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2-(Diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)-4-methylbenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a thiazole ring, a diethylamino group, and a benzenesulfonamide moiety, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-(Diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, where a suitable diethylamine derivative reacts with the thiazole intermediate.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the thiazole derivative with a sulfonyl chloride reagent to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as solid-phase extraction and liquid chromatography can be employed to purify the final product .
化学反应分析
Types of Reactions
N-(5-(2-(Diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazole ring or the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Diethylamine derivatives, sulfonyl chlorides, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives, reduced sulfonamide derivatives.
Substitution: Various substituted thiazole and sulfonamide derivatives
科学研究应用
N-(5-(2-(Diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of N-(5-(2-(Diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
The exact mechanism of action depends on the specific application and the biological context in which the compound is used .
相似化合物的比较
Similar Compounds
- **N-(2-(Diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)-4-methylbenzenesulfonamide
- **N-(5-(2-(Diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)-4-methylbenzenesulfonamide analogs
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
71933-25-0 |
|---|---|
分子式 |
C16H23N3O2S2 |
分子量 |
353.5 g/mol |
IUPAC 名称 |
N-[(5E)-5-[2-(diethylamino)ethylidene]-4H-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H23N3O2S2/c1-4-19(5-2)11-10-14-12-17-16(22-14)18-23(20,21)15-8-6-13(3)7-9-15/h6-10H,4-5,11-12H2,1-3H3,(H,17,18)/b14-10+ |
InChI 键 |
HRJPXRDNRGRPKH-GXDHUFHOSA-N |
手性 SMILES |
CCN(CC)C/C=C/1\CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
规范 SMILES |
CCN(CC)CC=C1CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




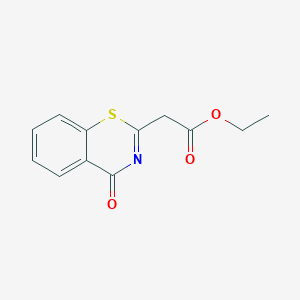
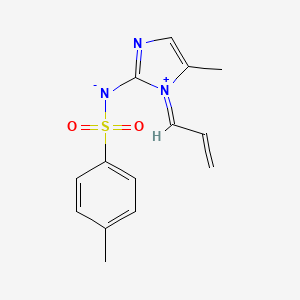
![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)
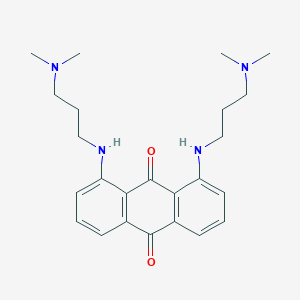

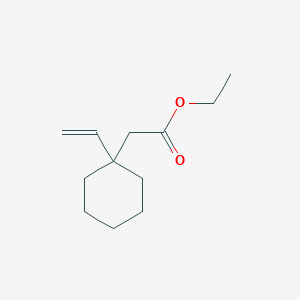
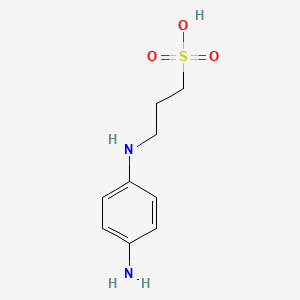
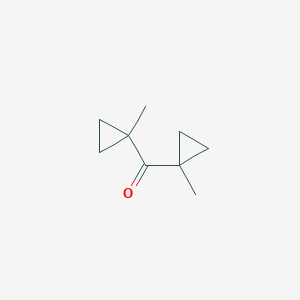
oxidanium tetrafluoroborate](/img/structure/B14474672.png)
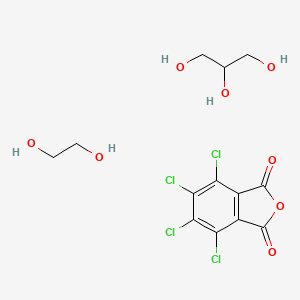
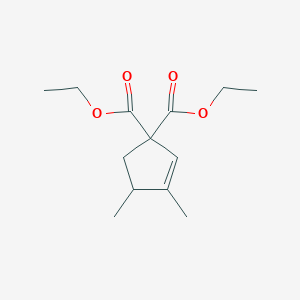
![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)
